molecular formula C6H14ClNO B3028049 (2R,4R)-2-methylpiperidin-4-ol hydrochloride CAS No. 1523541-77-6

(2R,4R)-2-methylpiperidin-4-ol hydrochloride

Cat. No.: B3028049
CAS No.: 1523541-77-6
M. Wt: 151.63
InChI Key: DXKHDUOLFKISDJ-KGZKBUQUSA-N
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Description

(2R,4R)-2-methylpiperidin-4-ol hydrochloride is a chiral compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring with a hydroxyl group at the fourth position and a methyl group at the second position. The compound is often used in various chemical and pharmaceutical applications due to its unique stereochemistry and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-methylpiperidin-4-ol hydrochloride can be achieved through several methods One common approach involves the diastereoselective synthesis of the compound from commercially available starting materialsThe reaction conditions often involve the use of specific catalysts and reagents to ensure high diastereoselectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield. The industrial methods are designed to be cost-effective and scalable to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-methylpiperidin-4-ol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups into the molecule .

Scientific Research Applications

(2R,4R)-2-methylpiperidin-4-ol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,4R)-2-methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2R,4R)-2-methylpiperidin-4-ol hydrochloride include:

  • (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
  • (2R,4R)-4-methyl-2-piperidinecarboxylate
  • (2R,4R)-4-hydroxyproline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a piperidine ring with specific stereochemistry and functional groups. This unique structure imparts distinct reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

(2R,4R)-2-methylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-6(8)2-3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKHDUOLFKISDJ-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523541-77-6
Record name 4-Piperidinol, 2-methyl-, hydrochloride (1:1), (2R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523541-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R)-2-methylpiperidin-4-ol hydrochloride
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